molecular formula C23H18FIN2O4 B10902933 2-ethoxy-4-[(Z)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate

2-ethoxy-4-[(Z)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate

Cat. No.: B10902933
M. Wt: 532.3 g/mol
InChI Key: UCWSKBDYKRXZSI-WGARJPEWSA-N
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Description

2-ETHOXY-4-{[(Z)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an ethoxy group, an iodinated benzoyl hydrazone moiety, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(Z)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUOROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 3-iodobenzoyl chloride and hydrazine hydrate forms the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then condensed with 2-ethoxy-4-formylphenyl 4-fluorobenzoate under acidic conditions to form the final product.

The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(Z)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-ETHOXY-4-{[(Z)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(Z)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the iodinated benzoyl group can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-[(E)-({OXO[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL BENZOATE
  • 2-ETHOXY-4-[(E)-({OXO[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-METHOXYBENZOATE

Uniqueness

2-ETHOXY-4-{[(Z)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUOROBENZOATE is unique due to the presence of the iodinated benzoyl hydrazone moiety and the fluorobenzoate ester. These functional groups impart distinct chemical properties, such as enhanced reactivity and binding affinity, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H18FIN2O4

Molecular Weight

532.3 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[(3-iodobenzoyl)hydrazinylidene]methyl]phenyl] 4-fluorobenzoate

InChI

InChI=1S/C23H18FIN2O4/c1-2-30-21-12-15(14-26-27-22(28)17-4-3-5-19(25)13-17)6-11-20(21)31-23(29)16-7-9-18(24)10-8-16/h3-14H,2H2,1H3,(H,27,28)/b26-14-

InChI Key

UCWSKBDYKRXZSI-WGARJPEWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)I)OC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)I)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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